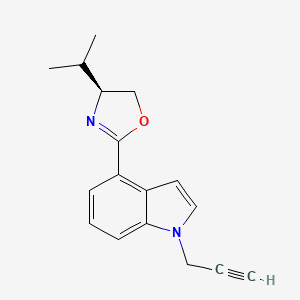
N-Methylpiperazine-d8 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methylpiperazine-d8 (hydrochloride) is a deuterium-labeled version of N-Methylpiperazine hydrochloride. Deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, to study the pharmacokinetics and metabolic profiles of drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methylpiperazine-d8 (hydrochloride) is synthesized by incorporating deuterium into N-Methylpiperazine hydrochloride. The process typically involves the reaction of deuterated methylamine with piperazine under controlled conditions. The reaction is carried out in the presence of a deuterium source, such as deuterated water or deuterated solvents, to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of N-Methylpiperazine-d8 (hydrochloride) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-Methylpiperazine-d8 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound back to its non-deuterated form.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of N-Methylpiperazine-d8 (hydrochloride) yields N-oxide derivatives, while reduction can regenerate the non-deuterated N-Methylpiperazine hydrochloride .
Scientific Research Applications
N-Methylpiperazine-d8 (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies involving reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to track the distribution and breakdown of compounds in biological systems.
Medicine: Utilized in drug development to study the pharmacokinetics and metabolic profiles of new drugs.
Mechanism of Action
The mechanism of action of N-Methylpiperazine-d8 (hydrochloride) involves its use as a tracer in various studies. The deuterium atoms in the compound allow researchers to track its distribution and metabolism in biological systems. This helps in understanding the pharmacokinetics and metabolic pathways of drugs, leading to the development of more effective and safer pharmaceuticals .
Comparison with Similar Compounds
Similar Compounds
N-Methylpiperazine hydrochloride: The non-deuterated version of N-Methylpiperazine-d8 (hydrochloride).
Piperazine: A related compound used in the synthesis of various pharmaceuticals.
Deuterated compounds: Other deuterium-labeled compounds used in similar research applications.
Uniqueness
N-Methylpiperazine-d8 (hydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for more accurate tracking and analysis of metabolic pathways, making it a valuable tool in drug development and other scientific studies .
Properties
Molecular Formula |
C5H14Cl2N2 |
|---|---|
Molecular Weight |
181.13 g/mol |
IUPAC Name |
2,2,3,3,5,5,6,6-octadeuterio-1-methylpiperazine;dihydrochloride |
InChI |
InChI=1S/C5H12N2.2ClH/c1-7-4-2-6-3-5-7;;/h6H,2-5H2,1H3;2*1H/i2D2,3D2,4D2,5D2;; |
InChI Key |
AILFRWRYZZVJTL-LLYWXKFCSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C)([2H])[2H])[2H].Cl.Cl |
Canonical SMILES |
CN1CCNCC1.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



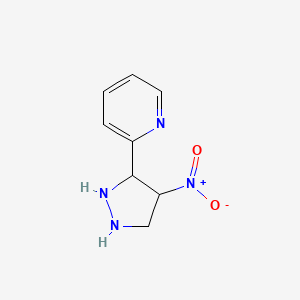

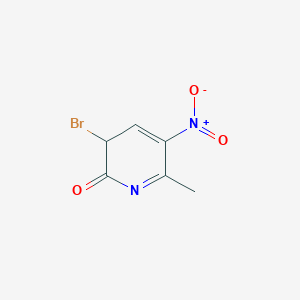
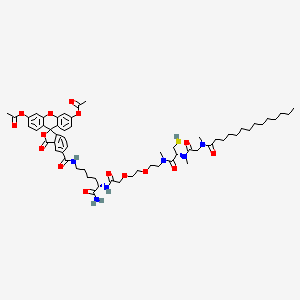

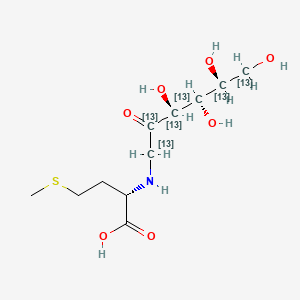

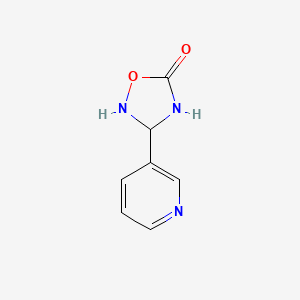
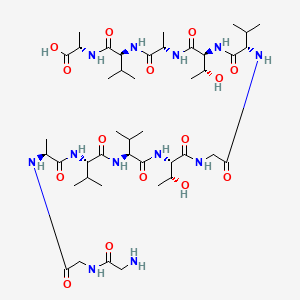
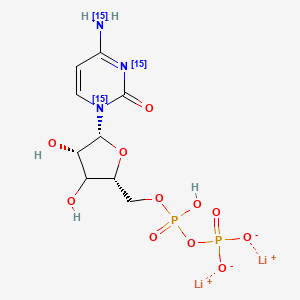

![disodium;(2S,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxylato-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxyoxane-2-carboxylate](/img/structure/B12367636.png)
